Crosemperine

Description

Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) in Natural Product Chemistry

Pyrrolizidine alkaloids (PAs) are a large and diverse group of naturally occurring chemical compounds synthesized by an estimated 6,000 plant species worldwide, which accounts for about 3% of all flowering plants. nih.gov These secondary metabolites are particularly prevalent in the plant families Asteraceae, Boraginaceae, and Fabaceae (specifically the genus Crotalaria). numberanalytics.comscielo.org.mx In the field of natural product chemistry, PAs have garnered significant attention due to their intricate chemical structures, wide range of biological activities, and their role as defense compounds against herbivores. nih.govnumberanalytics.com The study of these alkaloids is also driven by their potential as toxic contaminants in food sources such as honey, milk, grains, and herbal products, posing a risk to both human and animal health. nih.govresearchgate.net

The core of a pyrrolizidine alkaloid is the pyrrolizidine nucleus, a bicyclic structure made of two fused five-membered rings sharing a nitrogen atom at the bridgehead. numberanalytics.comnumberanalytics.com These compounds are typically found as esters, consisting of a necine base (an amino alcohol) and one or more necic acids (aliphatic mono- or dicarboxylic acids). mdpi.com This esterification is responsible for the vast structural diversity observed within this class of compounds. mdpi.com PAs can exist as tertiary bases or as their corresponding N-oxides. mdpi.com

Classification and Structural Diversity within Pyrrolizidine Alkaloids

The remarkable structural diversity of pyrrolizidine alkaloids, with over 660 identified compounds, stems from variations in the necine base and the necic acid moieties, as well as their linkage patterns. nih.govnumberanalytics.com This diversity is further amplified by modifications such as N-oxidation, hydroxylation, and acetylation. nih.gov

PAs are broadly classified based on the structure of their necine base and the esterification pattern. The main types of necine bases include retronecine, heliotridine (B129409), otonecine (B3428663), and platynecine. mdpi.com A crucial feature for the toxicity of many PAs is the presence of a double bond in the 1,2-position of the pyrrolizidine ring system. mdpi.commdpi.com

Based on the esterification of the necine base, PAs can be categorized as:

Monoesters: These contain a single ester group. numberanalytics.com

Open-chain Diesters: These have two ester groups in a non-cyclic arrangement. numberanalytics.com

Macrocyclic Diesters: These are characterized by a large ring formed by a dicarboxylic acid esterifying two hydroxyl groups on the necine base, typically at the C-7 and C-9 positions. numberanalytics.commdpi.com

Further classification systems, such as the one proposed by Hartmann and Witte, group PAs into types like senecionine-type, triangularine-type, and monocrotaline-type based on their structural similarities. researchgate.net

Historical Context of Crosemperine within Pyrrolizidine Alkaloid Research

The investigation of pyrrolizidine alkaloids began in the early 20th century, initially prompted by incidents of livestock poisoning. numberanalytics.com This led to the identification of PAs as the toxic agents in various plants. numberanalytics.com Research into the chemical structures and biological activities of these compounds has been ongoing ever since.

This compound is an otonecine-type macrocyclic diester pyrrolizidine alkaloid. cabidigitallibrary.org Its discovery and structural elucidation are part of the broader effort to characterize the vast array of PAs found in nature. Research has identified this compound in certain plant species, such as those within the genus Crotalaria. For instance, this compound has been isolated from Crotalaria aegyptiaca. researchgate.net Studies involving the analysis of plants for their alkaloid content have detected this compound alongside other PAs like monocrotaline (B1676716). cabidigitallibrary.org The presence of this compound and other PAs in plants that can contaminate animal feed has been a subject of study to understand the risks to livestock. cabidigitallibrary.org

Structure

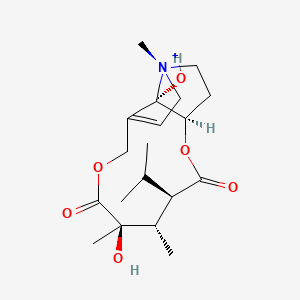

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5S,6R,13R,16S)-6,16-dihydroxy-5,6,13-trimethyl-4-propan-2-yl-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30NO6/c1-11(2)15-12(3)18(4,23)17(22)25-10-13-6-8-20(5)9-7-14(19(13,20)24)26-16(15)21/h6,11-12,14-15,23-24H,7-10H2,1-5H3/q+1/t12-,14+,15+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIDUGPENFNRP-DMYWNUKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@@H]2CC[N@+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30NO6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952990 | |

| Record name | 5,13b-Dihydroxy-4,5,11-trimethyl-2,6-dioxo-3-(propan-2-yl)-3,4,5,6,8,10,12,13,13a,13b-decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizin-11-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30785-56-9 | |

| Record name | Crosemperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030785569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13b-Dihydroxy-4,5,11-trimethyl-2,6-dioxo-3-(propan-2-yl)-3,4,5,6,8,10,12,13,13a,13b-decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizin-11-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Isolation of Crosemperine

Botanical Sources of Crosemperine

This compound has been identified and isolated from several species within the Crotalaria genus, a large group of flowering plants in the legume family, Fabaceae. pshsciences.org These plants are distributed throughout tropical and subtropical regions of the world. juw.edu.pk

Crotalaria aegyptiaca is a plant species from which this compound has been isolated. researchgate.net Research has confirmed the presence of this pyrrolizidine (B1209537) alkaloid in this particular Crotalaria species, alongside other alkaloids like monocrotaline (B1676716). researchgate.netresearchgate.net

Crotalaria semperflorens is another notable botanical source of this compound. nih.govpublish.csiro.au This plant, a shrub found at high altitudes, contains this compound in its seeds. publish.csiro.au Studies have detailed the isolation of this otonecine (B3428663) ester from C. semperflorens. nih.govpublish.csiro.au

Crotalaria burhia, a small shrub adapted to arid environments, is also a known source of this compound. nih.govcabidigitallibrary.org Phytochemical analyses have revealed the presence of this compound among other alkaloids in this plant. juw.edu.pknih.gov This species is utilized in traditional medicine, and its chemical constituents, including this compound, have been the subject of scientific investigation. tandfonline.comresearchgate.net

Crotalaria semperflorens as a Source

Methodologies for Natural Product Isolation

The isolation of this compound from its natural plant sources involves a series of established techniques for extracting and purifying alkaloids. acs.org These methods are crucial for obtaining the pure compound for further study.

The initial step in isolating this compound involves extraction from the plant material, typically the seeds or aerial parts. A common method begins with defatting the milled plant material using a non-polar solvent like light petroleum. publish.csiro.au Following this, the material is extracted with a polar solvent, such as 90% ethanol (B145695), often using a Soxhlet extractor. publish.csiro.au The resulting crude extract contains a mixture of alkaloids and other plant constituents.

Further purification involves acid-base extraction. The ethanol extract is treated with a dilute acid, such as 5% sulfuric acid (H₂SO₄), to form the water-soluble salts of the alkaloids. publish.csiro.au The acidic solution can then be washed with a non-polar solvent to remove impurities. Making the solution alkaline with a base like aqueous ammonia (B1221849) precipitates the free alkaloids, which can then be extracted into an organic solvent like chloroform. publish.csiro.au

After the initial extraction, chromatographic techniques are essential for separating this compound from other alkaloids and impurities. bioanalysis-zone.com Chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.netmdpi.com

Thin-layer chromatography (TLC) is often used for the initial analysis of the crude alkaloid mixture to identify the number of components present. publish.csiro.au For preparative separation, column chromatography is a widely used method. The crude alkaloid mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and eluted with a suitable solvent system. The fractions are collected and analyzed, and those containing the desired alkaloid are combined.

High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution separation method. This technique can be used for both analytical and preparative purposes to obtain highly pure this compound.

Structural Elucidation and Characterization of Crosemperine

Spectroscopic Analysis for Structure Determination

The determination of Crosemperine's chemical structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). publish.csiro.aujcsp.org.pk

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been instrumental in defining the structure of this compound. The ¹H-NMR spectrum provides clear evidence that this compound is a macrocyclic diester of an otonecine-type amino alcohol. publish.csiro.au Key signals in the ¹H-NMR spectrum are indicative of the otonecine (B3428663) core and the nature of the esterifying acid. publish.csiro.au

A study conducted at 100 Mc/s helped to resolve and assign the methyl group signals, which were initially difficult to interpret. publish.csiro.au The ¹³C-NMR spectrum further corroborates the proposed structure, with chemical shifts assigned based on comparisons with known compounds like senkirkine (B1680947) and monocrotaline (B1676716). jcsp.org.pk The presence of a ketonic group at C-8 is indicated by a peak at 186.3 ppm. jcsp.org.pk The chemical shifts for C-3 and C-5 are more aligned with those of senkirkine, while the C-2 chemical shift is closer to that of monocrotaline. jcsp.org.pk

¹H-NMR Spectral Data for this compound in CDCl₃ (60 Mc/s, TMS as internal reference) publish.csiro.au

| Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|

| 6.0 | Multiplet, C2 olefinic proton |

| 5.07 | Multiplet, C7 proton |

| 4.92 | Multiplet, C9 proton |

| 4.61 | Multiplet, C9 proton |

| ~3.2 | Narrow 2-proton multiplet (overlapping with OH signals) |

| 2.17 | Signal, N-methyl |

| 1.40 | Signal, CH₃-C-OH |

| 1.07 | Signal, CH₃-CH |

¹³C-NMR Spectral Data for this compound in CDCl₃ jcsp.org.pk

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 175.1 |

| C-2 | 133.8 |

| C-3 | 64.84 |

| C-5 | 52.19 |

| C-6 | 35.8 |

| C-7 | 76.5 |

| C-8 | 186.3 |

| C-9 | 66.8 |

| C-1' | 173.2 |

| C-2' | 42.1 |

| C-3' | 30.2 |

| C-4' | 82.5 |

| C-5' | 22.1 |

| C-6' | 16.5 |

| C-7' | 18.2 |

| C-8' | 16.5 |

Mass spectrometry was crucial in establishing the molecular formula of this compound as C₁₉H₂₉NO₆. publish.csiro.aujcsp.org.pk The mass spectrum shows a parent ion peak at m/z 367, confirming this formula. publish.csiro.aujcsp.org.pk The fragmentation pattern observed in the mass spectrum is characteristic of otonecine esters. publish.csiro.aunih.gov

Key Mass Spectrometry Data for this compound jcsp.org.pk

| m/z | Ion |

|---|---|

| 367 | [M]⁺ (Molecular Ion) |

| 352 | |

| 324 | |

| 268 | |

| 236 | |

| 187 | |

| 165 | |

| 111 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Stereochemical Considerations and Absolute Configuration Studies

The stereochemistry of this compound is defined by its constituent parts: the necine base, otonecine, and the necic acid, incanic acid. publish.csiro.au Hydrolysis of this compound yields these two components. publish.csiro.au The structure is that of a macrocyclic diester, where the dicarboxylic incanic acid forms an 11-membered ring with the otonecine base. publish.csiro.au The relatively small difference in the chemical shift of the two C9 protons in the ¹H-NMR spectrum (0.31 p.p.m.) is consistent with an 11-membered ring structure rather than a 12-membered one. publish.csiro.au

Biosynthetic Pathways of Crosemperine

Precursor Compounds and Initial Biosynthetic Steps

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), including Crosemperine, originates from fundamental building blocks derived from primary metabolism. The pathway is intrinsically linked to the metabolism of polyamines, with the amino acid arginine serving as a primary source. researchgate.netnih.gov

The initial and most critical precursors are the polyamines putrescine and spermidine (B129725). researchgate.netnih.gov Putrescine itself is formed from arginine via the arginine-agmatine route. nih.gov Spermidine, also a derivative of arginine metabolism, provides an essential aminobutyl group for the subsequent reaction. nih.gov

The first committed step in the biosynthesis of all PAs is the formation of homospermidine. nih.govnih.gov This reaction involves the transfer of an aminobutyl group from spermidine to a molecule of putrescine. nih.govnih.gov The resulting product, the symmetrical polyamine homospermidine, is a rare polyamine not commonly found in plants and is exclusively channeled into the synthesis of the necine base, which forms the core structure of all pyrrolizidine alkaloids. nih.govoup.comuni-kiel.de This initial conversion marks the entry point from primary polyamine metabolism into the specialized secondary metabolic pathway of PA synthesis. nih.gov

Table 1: Precursor Compounds in this compound Biosynthesis

| Compound Name | Role in Pathway | Source |

| Arginine | Primary metabolic source for polyamines. researchgate.netnih.gov | Primary Metabolism |

| Putrescine | Direct precursor, acts as an aminobutyl acceptor. nih.govnih.gov | Derived from Arginine |

| Spermidine | Direct precursor, acts as the aminobutyl donor. nih.govnih.gov | Derived from Arginine |

| Homospermidine | The first pathway-specific intermediate, formed from putrescine and spermidine. nih.govmdpi.com | Pyrrolizidine Alkaloid Pathway |

Enzymatic Transformations and Key Enzymes in this compound Biosynthesis

The synthesis of this compound is governed by a sequence of enzymatic reactions. While not all enzymes in the pathway have been fully characterized, the key initiating enzyme is well-established.

The pivotal enzyme catalyzing the first committed step is Homospermidine Synthase (HSS) . nih.govoup.com HSS facilitates the NAD+-dependent formation of homospermidine from its substrates, putrescine and spermidine. nih.gov This enzyme is considered the gateway to PA biosynthesis, as homospermidine is exclusively used for producing the necine base of these alkaloids. oup.comoup.com

Other enzymes are crucial for supplying the necessary precursors:

Arginine Decarboxylase: This enzyme is primarily responsible for producing putrescine from arginine, a critical step in providing one of the main building blocks for the pathway. nih.gov

S-adenosylmethionine Decarboxylase (SAMDC) and Spermidine Synthase (SPDS): These enzymes work in concert to produce spermidine. nih.gov SAMDC produces decarboxylated S-adenosylmethionine, which is then used by SPDS to convert putrescine into spermidine. nih.gov

Following the formation of homospermidine, a series of transformations are believed to occur, although the specific enzymes are not yet unequivocally identified. researchgate.net These proposed enzymatic steps include:

Diamine Oxidases: These copper-dependent enzymes are thought to oxidize homospermidine, which initiates the cyclization process to form the bicyclic pyrrolizidine ring. researchgate.net

Alcohol Dehydrogenases: A reduction step, likely catalyzed by an alcohol dehydrogenase, is proposed to convert the intermediate pyrrolizidine-1-carbaldehyde into 1-hydroxymethylpyrrolizidine. researchgate.net

Acyltransferases: The final step in forming this compound involves the esterification of the necine base (in this case, an otonecine-type base) with a specific necic acid. mdpi.combiorxiv.org This reaction is likely catalyzed by an acyltransferase, possibly belonging to the BAHD family of acyl-CoA utilizing enzymes. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Pyrrolizidine Alkaloids

| Enzyme Name | Abbreviation | EC Number | Function |

| Homospermidine Synthase | HSS | 2.5.1.44 | Catalyzes the formation of homospermidine from putrescine and spermidine, the first committed step in PA biosynthesis. nih.govoup.com |

| Arginine Decarboxylase | ADC | 4.1.1.19 | Involved in the synthesis of putrescine from arginine. nih.gov |

| S-adenosylmethionine Decarboxylase | SAMDC | 4.1.1.50 | Key enzyme in the biosynthesis of spermidine. nih.gov |

| Spermidine Synthase | SPDS | 2.5.1.16 | Catalyzes the formation of spermidine from putrescine. nih.gov |

| Diamine Oxidase | --- | 1.4.3.22 | Postulated to oxidize homospermidine to initiate cyclization. researchgate.net |

| Alcohol Dehydrogenase | --- | 1.1.1.1 | Postulated to reduce pyrrolizidine-1-carbaldehyde. researchgate.net |

| Acyltransferase (BAHD family) | --- | --- | Postulated to catalyze the final esterification of the necine base. researchgate.net |

Proposed Biosynthetic Routes for Pyrrolizidine Alkaloids Relevant to this compound

The biosynthesis of the necine base, the heterocyclic foundation of all PAs including the otonecine (B3428663) base of this compound, follows a proposed multi-step route starting from homospermidine. researchgate.netmdpi.com

Formation of Homospermidine: As detailed previously, two molecules of putrescine derived from arginine are converted to homospermidine, with one molecule first being converted to spermidine. The reaction is catalyzed by homospermidine synthase (HSS). researchgate.net

Oxidative Deamination and Cyclization: Homospermidine undergoes oxidation, likely by a diamine oxidase, to yield 4,4´-iminodibutanal. researchgate.net This intermediate spontaneously cyclizes to form the initial pyrrolizidine structure, pyrrolizidine-1-carbaldehyde. researchgate.net

Reduction: The carbaldehyde is then reduced to the corresponding alcohol, 1-hydroxymethylpyrrolizidine, a reaction probably catalyzed by an alcohol dehydrogenase. researchgate.net

Formation of the Necine Base: Subsequent enzymatic reactions, including desaturations and hydroxylations by currently unknown enzymes, modify 1-hydroxymethylpyrrolizidine to create the final necine base. researchgate.net For this compound, this is an otonecine-type base. researchgate.net

Esterification: The final step is the esterification of the necine base with one or more necic acids. mdpi.com This acylation is what creates the vast structural diversity seen among pyrrolizidine alkaloids. researchgate.net The N-oxide forms of PAs, which are often the primary products synthesized and stored in the plant, may be formed subsequently or directly. researchgate.netresearchgate.net

Genetic Basis of Biosynthesis in Producing Organisms

The genetic foundation of PA biosynthesis provides significant insight into its evolution and regulation. The central gene in this pathway is the one encoding homospermidine synthase (HSS) . researchgate.net

Remarkably, the HSS gene evolved from the deoxyhypusine synthase (DHS) gene , which is a highly conserved and essential gene in primary metabolism across all eukaryotes. nih.govpnas.org The DHS enzyme is involved in the post-translational activation of the eukaryotic translation initiation factor 5A (eIF5A). oup.com The evolution of HSS occurred through a gene duplication of DHS, after which the new gene copy lost its original function related to eIF5A and was recruited for a new role in secondary metabolism—the synthesis of homospermidine. oup.comuni-kiel.de

Phylogenetic analyses have revealed that this recruitment of HSS from DHS is not a singular event. It has occurred independently on at least four separate occasions in different plant lineages (Asteraceae, Boraginaceae, and monocots), indicating a striking case of convergent evolution for the PA biosynthetic pathway. oup.comnih.gov

The expression of the HSS gene is often highly specific to certain tissues and cell types. In many PA-producing plants, such as those in the Senecio genus, the gene is expressed exclusively in the roots. nih.govpnas.org Specifically, expression has been localized to endodermal and cortex cells located near the phloem, which facilitates the transport of the synthesized PAs from the roots to other parts of the plant for defense. oup.com The critical role of the HSS gene has been definitively confirmed through genetic engineering. The use of CRISPR/Cas9 to create mutations that knock out the HSS gene in comfrey (B1233415) (Symphytum officinale) resulted in the complete elimination of pyrrolizidine alkaloid production. researchgate.net

Chemical Synthesis and Derivatization of Crosemperine and Its Analogues

Total Synthesis Approaches of Pyrrolizidine (B1209537) Alkaloids

The total synthesis of pyrrolizidine alkaloids is a testament to the advancement of synthetic methodology, providing access to these structurally diverse natural products. nih.govorganic-chemistry.orgscripps.edu While a specific total synthesis for crosemperine is not extensively documented in current literature, the strategies developed for other PAs, particularly those sharing the core necine base structure, provide a blueprint for its potential synthesis. The synthesis of PAs can be broadly categorized by the construction of the core bicyclic necine base and the subsequent esterification with necic acids. core.ac.uk

Key strategic approaches to the azabicyclic skeleton of PAs include: researchgate.net

Hydrogenation of corresponding heteroaromatic compounds. researchgate.net

Condensations involving carbonyl compounds. researchgate.net

Cycloaddition reactions. researchgate.netresearchgate.net

Sigmatropic rearrangements. researchgate.net

Transition metal-mediated cyclizations, including ring-closing metathesis. researchgate.net

Radical processes. researchgate.net

One of the pivotal components of many PAs is the necine base, such as retronecine, which is also a constituent of this compound. nih.govthepharmstudent.com Synthetic efforts often focus on the stereoselective synthesis of these bases. For instance, a concise synthesis of (–)-supinidine, another PA, was achieved in six steps, marking the shortest asymmetric synthesis of this alkaloid. rsc.org This was accomplished through the addition of a dienolate to a chiral sulfinylimine, followed by hydrolysis and cyclization to form the pyrrolizidine core. rsc.org Similarly, approaches to other PAs like (–)-isoretronecanol and (–)-trachelanthamidine have been developed from common intermediates, highlighting the versatility of these synthetic routes. researchgate.netrsc.org

The synthesis of polyhydroxylated PAs, such as hyacinthacine alkaloids, often relies on strategies like 1,3-dipolar cycloadditions using nitrones derived from carbohydrates, which effectively establishes the required stereochemistry. researchgate.net The architecturally complex nature of these molecules serves as a driving force for the development of new synthetic strategies and reactions. epfl.ch

Semi-synthetic Transformations and Modifications

Semi-synthetic modification of naturally occurring pyrrolizidine alkaloids is a valuable strategy for producing derivatives with potentially enhanced or novel biological activities. nih.gov These modifications typically involve chemical transformations of the parent alkaloid isolated from natural sources. mdpi.com

A common approach involves the esterification of the necine base. For example, semi-synthetic esters of retronecine, platynecine, and retronecanol (B13760466) have been prepared. thepharmstudent.com The treatment of (+)-retronecine with substituted glutaric anhydrides can yield mixtures of 7- and 9-monoesters. These monoesters can then be cyclized to form macrocyclic diester alkaloids. This method has been employed to synthesize analogues like 1,2-didehydrocrotalanine and its derivatives.

Insects that sequester PAs for defense also perform chemical transformations. For instance, the arctiid moth Grammia geneura is capable of converting plant-acquired PAs into insect-specific alkaloids, the creatonotines and callimorphines, through trans-esterification. researchgate.netnih.gov This biological transformation demonstrates the potential for modifying the ester side chains to alter the properties of the parent alkaloid. The moth can also introduce a hydroxyl group at the C-7 position of a necine base, converting trachelanthamidine (B129624) into its 7-(R)-hydroxy derivative, turneforcidine. nih.gov Such enzymatic transformations provide inspiration for synthetic chemists to explore similar modifications.

Furthermore, chemical transformations can be used to confirm structures and relationships between different alkaloids. For example, the N-oxide of platyphylline (B179411) can be reduced to platyphylline using H2SO4/Zn dust, confirming their structural relationship. scielo.br Rosmarinine, which can be isolated in significant quantities, has been converted into the toxic alkaloid senecionine (B1681732) through the elimination of a hydroxyl group. core.ac.uk

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of naturally occurring compounds like this compound are fundamental to drug discovery and development. nih.govnih.gov This process allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Rational design involves the targeted modification of a lead compound's structure to improve its interaction with a biological target or to enhance its pharmacokinetic properties. nih.gov For pyrrolizidine alkaloids, the design of analogues often focuses on modifying the necine base or the necic acid moieties. mdpi.comresearchgate.net

One strategy involves the synthesis of monocyclic analogues of the bicyclic necine bases. rsc.org Several 2,3-bishydroxymethyl-pyrrolidine and -3-pyrroline derivatives, known as synthanecines, have been prepared as analogues of bases like retronecine. rsc.org The rationale is to create simpler structures that retain the key functional groups responsible for biological activity while potentially reducing toxicity. Esters of these synthanecines have shown biological effects similar to toxic PAs like monocrotaline (B1676716). rsc.org

Another approach is to design constrained analogues of known inhibitors. For example, a series of polyhydroxy-pyrrolizidines were designed as constrained analogues of 6-deoxyhomoDMDP, a potent inhibitor. researchgate.net The goal of such design is to lock the molecule into a specific conformation that is optimal for binding to its target, thereby increasing potency and selectivity. The insights gained from the structural basis of enzyme catalysis can guide the rational design of potent inhibitors. researchgate.net The design of major groove DNA-binding agents has also been explored based on the interaction models of related pyrrolo[1,2-a]benzimidazole agents. nih.gov

The synthesis of novel derivatives often necessitates the development of new synthetic methods. For pyrrolizidine alkaloid analogues, various innovative methodologies have been explored.

One-pot, multi-component reactions offer an efficient way to construct complex molecular architectures. A one-pot, two-sequential [3+2] cycloaddition of azomethine ylides has been used for the diastereoselective synthesis of spirooxindole pyrrolizidines, generating a highly condensed ring system with seven stereocenters in a single operation. researchgate.net

The synthesis of synthanecines, the monocyclic analogues of necine bases, has been achieved through the reduction of substituted pyrroline (B1223166) diesters. rsc.org The choice of reducing agent, such as lithium aluminium hydride versus di-isobutylaluminium hydride, allows for selective access to either the saturated pyrrolidine (B122466) (synthanecine B) or the unsaturated pyrroline derivatives (synthanecines A and C). rsc.org Further synthetic work has led to the preparation of other analogues like synthanecine D and synthanecine E, which are designed to be metabolized into monofunctional alkylating agents. rsc.org

The development of general strategies allows for the production of a variety of PAs from a common intermediate. researchgate.net For example, enantiomerically pure trihydroxylated pyrrolizidines have been synthesized starting from L-erythrose glycosylhydroxylamine, which acts as a masked acyclic nitrone. researchgate.net This intermediate undergoes a diastereoselective reaction with methyl acrylate, and subsequent transformations, including a Mitsunobu condensation, lead to the desired pyrrolizidine core. researchgate.net These novel methodologies are crucial for expanding the chemical space around the this compound scaffold and for generating diverse libraries of compounds for biological evaluation.

Structure Activity Relationship Sar of Crosemperine and Its Analogues for Mechanistic Understanding

Elucidation of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a response. mdpi.comresearchgate.net For pyrrolizidine (B1209537) alkaloids, the key pharmacophoric features are largely associated with the necine base and the ester side chains.

The toxicity of many PAs, which is often linked to their genotoxic and hepatotoxic effects, has been extensively studied. The primary structural motif required for this toxicity is a 1,2-unsaturated necine base . archive.orgmdpi.comthieme-connect.com This unsaturation is crucial for the metabolic activation by cytochrome P450 enzymes in the liver, which converts the PA into a highly reactive pyrrolic ester. mdpi.comthieme-connect.com These electrophilic metabolites can then alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and carcinogenicity. mdpi.commdpi.com This bioactivation pathway is a critical consideration for any therapeutic application.

The nature and substitution pattern of the esterifying necic acids at the C-7 and C-9 positions of the necine base are also determinant for the biological activity. archive.org Key structural motifs related to the activity of PAs include:

Type of Esterification : PAs can be monoesters, open-chain diesters, or macrocyclic diesters. thieme-connect.com Generally, macrocyclic diesters exhibit the highest potency in terms of toxicity. dntb.gov.ua This is attributed to the constrained conformation of the macrocycle which may enhance binding to target molecules. Crosemperine itself is a macrocyclic diester.

Branching of the Necic Acid : The complexity and branching of the acid components can influence the reactivity and steric interactions with biological targets. archive.org

Hydroxyl Groups : An increasing number of hydroxyl groups in the PA molecule appears to reduce its genotoxic potency. dntb.gov.ua

For the desired antitumor activity, it is plausible that the same DNA alkylating ability responsible for toxicity could be harnessed for killing cancer cells. mdpi.com In this context, the key pharmacophore for antitumor activity would still likely involve the 1,2-unsaturated necine base. However, selective toxicity towards cancer cells over healthy cells would depend on other structural features that might influence uptake, metabolism, or target interaction within the tumor microenvironment. Some studies on semisynthetic PAs suggest that the N-oxide form of the alkaloid can exhibit antitumor properties, potentially with a different toxicity profile. nih.govnih.gov

In the context of antimicrobial activity, the mechanism is less clear. It could involve the disruption of microbial cell membranes or inhibition of essential microbial enzymes. researchgate.netfrontiersin.org Molecular docking studies on other alkaloids have shown interactions with microbial enzymes like DNA gyrase and dihydrofolate reductase. mdpi.comquilivepublishers.com The pharmacophore for antimicrobial action would, therefore, depend on the specific microbial target and could involve different structural features than those for antitumor activity.

Table 1: General Structure-Activity Relationship for Pyrrolizidine Alkaloids

| Structural Feature | Influence on Biological Activity (Primarily Toxicity) | Reference(s) |

| 1,2-Unsaturated Necine Base | Essential for metabolic activation to reactive pyrrolic esters, leading to genotoxicity. | archive.orgmdpi.comthieme-connect.com |

| Esterification at C-7 and/or C-9 | Crucial for activity; diesters are generally more potent than monoesters. | archive.orgdntb.gov.ua |

| Macrocyclic Diester Structure | Often associated with the highest toxic potency. | dntb.gov.ua |

| Stereochemistry at C-7 | Influences the toxicological profile. | thieme-connect.com |

| Hydroxylation of the Molecule | An increased number of hydroxyl groups may decrease genotoxicity. | dntb.gov.ua |

| N-oxidation of the Pyrrolizidine Ring | N-oxides are generally less toxic but can be reduced back to the toxic tertiary amine in vivo. Some N-oxides show antitumor activity. | thieme-connect.comnih.govnih.gov |

Impact of Stereochemistry on Mechanistic Pathways

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, influencing their interaction with stereospecific biological targets such as enzymes and receptors. mdpi.com The three-dimensional arrangement of atoms can significantly affect the binding affinity and subsequent biological response.

For pyrrolizidine alkaloids, the stereochemistry at various chiral centers in the necine base and the necic acids is a critical determinant of their activity. A study on semisynthetic esters of heliotridine (B129409) and retronecine, which are different necine bases, revealed that the stereochemistry at C-7 of the necine base has a significant effect on antitumor activity. nih.gov Similarly, the configuration of the chiral centers within the necic acid side chains also influences the biological outcome. nih.gov

The differential activity of stereoisomers can arise from several factors:

Receptor/Enzyme Binding : Only one enantiomer or diastereomer may fit correctly into the binding site of a target protein.

Metabolic Activation/Detoxification : The enzymes responsible for the metabolism of PAs can exhibit stereoselectivity, leading to different rates of activation to toxic metabolites or detoxification for different isomers.

Transport : Cellular uptake and transport mechanisms can be stereospecific.

Table 2: Influence of Stereochemistry on the Activity of Pyrrolizidine Alkaloid Analogues

| Compound Series | Stereochemical Variation | Impact on Biological Activity | Reference |

| Heliotridine Esters | (S)-(+) vs (R)-(-)-2-hydroxy-2-phenylbutyric acid at C-7 and C-9 | The configuration of the necic acid had a pronounced effect on antitumor activity in a P388 lymphocytic leukemia screen. | nih.gov |

| Retronecine vs. Heliotridine Esters | Stereochemistry at C-7 of the necine base (epimers) | Significant effect on antitumor activity. | nih.gov |

| General Pyrrolizidine Alkaloids | 7S vs 7R configuration | Influences the structure-toxicity relationship. | thieme-connect.com |

Computational Approaches in SAR Analysis

In the absence of extensive empirical data, computational methods provide a powerful alternative for investigating the SAR of this compound and its analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of molecules and elucidate their interaction with target proteins. rsc.org

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogues to specific biological targets. researchgate.netipinnovative.com For instance, given that the antitumor activity of PAs is often linked to DNA alkylation, docking studies could be performed to model the interaction of metabolically activated this compound with DNA. researchgate.netipinnovative.com These studies could reveal preferential binding sites (e.g., major or minor groove) and the specific interactions that stabilize the complex, providing a rationale for its genotoxic effects. researchgate.netipinnovative.com Similarly, for antimicrobial activity, this compound could be docked into the active sites of essential microbial enzymes, such as DNA gyrase or components of the cell wall synthesis machinery, to identify potential mechanisms of inhibition. mdpi.comquilivepublishers.comnih.gov

Pharmacophore Modeling: Based on a set of active and inactive molecules, a pharmacophore model can be developed to define the essential structural features required for a specific biological activity. mdpi.com For this compound's reported antitumor activity, a pharmacophore model could be generated using other known cytotoxic PAs. This model would highlight the critical distances and angles between features like hydrogen bond donors/acceptors, hydrophobic regions, and the electrophilic centers of the activated molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fabad.org.tr For PAs, QSAR models could be developed to correlate physicochemical properties (e.g., electronic properties, hydrophobicity, steric parameters) of different analogues with their observed cytotoxicity or antimicrobial efficacy. Such models can be predictive and guide the design of new analogues with improved activity and reduced toxicity.

A study on Heliotropium dasycarpum utilized DFT simulations and molecular docking to investigate the anti-urease activity of its constituent PAs and flavonoids, demonstrating the utility of these computational approaches in understanding the SAR of this class of compounds. thieme-connect.com

Table 3: Potential Computational Studies for this compound SAR Analysis

| Computational Method | Potential Application for this compound | Information Gained | Reference(s) |

| Molecular Docking | Binding of activated this compound to DNA duplexes. | Preferred binding mode (intercalation, groove binding), key interacting residues/bases, binding energy. | researchgate.netipinnovative.com |

| Molecular Docking | Binding of this compound to the active sites of microbial enzymes (e.g., DNA gyrase, MurD). | Identification of potential antimicrobial targets, key binding interactions, prediction of inhibitory activity. | mdpi.comfabad.org.tr |

| Pharmacophore Modeling | Generation of a model based on known cytotoxic pyrrolizidine alkaloids. | Identification of essential 3D arrangement of chemical features for antitumor activity. | mdpi.com |

| QSAR | Correlating structural descriptors of this compound analogues with biological activity. | Predictive model for designing new analogues with enhanced potency. | fabad.org.tr |

Analytical Methodologies for Crosemperine Quantification and Detection in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental separation technique in analytical chemistry, indispensable for isolating specific compounds from intricate mixtures. jcsp.org.pkcreative-proteomics.com For the analysis of Crosemperine and other pyrrolizidine (B1209537) alkaloids, chromatographic methods offer the necessary resolution and efficiency. arxiv.orgmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ijpsjournal.comcrmlabstandard.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. moravek.comjcsp.org.pk The differential interactions of the sample components with the stationary phase lead to their separation. jcsp.org.pk

In the context of pyrrolizidine alkaloid analysis, HPLC is often employed with a reversed-phase (RP) column, such as a C18 column. bund.dejapsonline.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic solvent like methanol (B129727) or acetonitrile. bund.dewjarr.com

A key challenge in the HPLC analysis of pyrrolizidine alkaloids is their lack of a strong chromophore, which can result in a high limit of detection (LOD) when using a standard ultraviolet (UV) detector. nih.gov Despite this, HPLC remains a vital tool, especially when coupled with more sensitive detectors. moravek.comacs.org

Table 1: Example of HPLC Conditions for Pyrrolizidine Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu HPLC with 10-At detector japsonline.com |

| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size) japsonline.com |

| Mobile Phase | Acetonitrile: (0.05M) KH2PO4 buffer (45:55 v/v) japsonline.com |

| Flow Rate | 1.8 ml/min japsonline.com |

| Detector | UV at 240 nm japsonline.com |

| Injection Volume | 20 µl japsonline.com |

This table presents a general example of HPLC conditions and may require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Identification

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of pyrrolizidine alkaloids, including this compound. mdpi.commdpi.comd-nb.info This powerful hyphenated technique couples the separation capabilities of LC with the mass analysis of MS, providing a high degree of certainty in both identification and quantification. juw.edu.pkresearchgate.netrsc.org

After the analytes are separated by the LC system, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI) in positive mode for pyrrolizidine alkaloids. nih.govmdpi.com The tandem mass spectrometer then allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, leading to very low detection limits. frontiersin.orgmdpi.comunc.edu

For the analysis of this compound and its isomers, LC-MS/MS methods are developed to distinguish between different compounds based on their retention times and specific mass transitions. sciex.com The development of such a method involves optimizing sample extraction, chromatographic separation, and mass spectrometric parameters. waters.comnih.gov

Table 2: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Quantification

| Parameter | Specification |

|---|---|

| LC System | UHPLC system mdpi.comspectroscopyonline.com |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) mdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient elution) mdpi.comnih.gov |

| Flow Rate | 0.3 mL/min mdpi.com |

| MS System | Triple-quadrupole mass spectrometer mdpi.comsciex.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) acs.orgmdpi.com |

| Source Temperature | 500 °C mdpi.com |

| Ion Spray Voltage | 5500 V mdpi.com |

These parameters are illustrative and would be specifically optimized for the analysis of this compound.

Spectroscopic Techniques for Quantitative Determination

Spectroscopic techniques analyze the interaction of electromagnetic radiation with a substance and are widely used for both qualitative and quantitative analysis. libretexts.org While powerful, their application for the direct quantification of this compound in complex mixtures can be limited.

Ultraviolet-visible (UV-Vis) spectroscopy can be used for the detection of pyrrolizidine alkaloids, which typically show a maximum absorption around 214 nm. arxiv.org However, this method is generally not sensitive enough for determining trace amounts and is more suited for qualitative screening or for analyzing samples with high concentrations of the analyte. arxiv.orgmdpi.com Colorimetric methods, which involve a chemical reaction to produce a colored product that can be measured by a spectrophotometer, have also been employed for the estimation of total pyrrolizidine alkaloids. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of compounds, including the confirmation of novel pyrrolizidine alkaloid structures. jcsp.org.pkmdpi.com While quantitative NMR (qNMR) can be used for concentration measurements, it is generally less sensitive than chromatographic methods for trace analysis.

Table 3: Overview of Spectroscopic Techniques for Alkaloid Analysis

| Technique | Application for this compound Analysis | Limitations |

|---|---|---|

| UV-Vis Spectroscopy | Qualitative detection, estimation of total PA content at high concentrations. arxiv.orgmdpi.com | Low sensitivity and selectivity for trace quantification in complex mixtures. mdpi.com |

| Colorimetric Methods | Estimation of total pyrrolizidine alkaloid content. researchgate.netresearchgate.net | Lacks specificity for individual compounds like this compound. |

| NMR Spectroscopy | Structural identification and confirmation. jcsp.org.pkmdpi.com | Lower sensitivity for quantitative analysis of trace amounts compared to LC-MS. |

Advanced Methods for Natural Product Analysis in Complex Matrices

The analysis of this compound in its natural source, such as plant extracts of Crotalaria burhia, presents a significant challenge due to the complexity of the matrix. nih.govfrontiersin.org Plant extracts contain a vast array of compounds that can interfere with the analysis of the target analyte. frontiersin.org To overcome this, advanced analytical workflows are employed.

The process typically begins with a robust sample preparation step. This often involves an initial extraction from the plant material using an acidified aqueous or alcoholic solvent, followed by a purification and concentration step using Solid-Phase Extraction (SPE). bund.debund.desciex.com This cleanup is crucial for removing interfering substances and enhancing the sensitivity of the subsequent analysis. mdpi.comspectroscopyonline.com

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a key advanced method. mdpi.comspectroscopyonline.com UHPLC systems use columns with smaller particle sizes, which provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. spectroscopyonline.com This enhanced separation power is particularly beneficial for resolving isomeric pyrrolizidine alkaloids. waters.com

Furthermore, the development of untargeted analysis methods using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, allows for the comprehensive profiling of all detectable compounds in a sample, which can aid in the discovery of new or unexpected alkaloids alongside the targeted quantification of known compounds like this compound. mdpi.commdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium formate |

| This compound |

| Formic acid |

| Methanol |

Future Research Directions and Perspectives

Elucidating Uncharacterized Biosynthetic Steps

The biosynthesis of pyrrolizidine (B1209537) alkaloids, including crosemperine, is a complex process that is not yet fully understood. While the general pathways are known, the specific enzymes and intermediate steps leading to the formation of this compound's unique structure remain to be characterized. Future research will likely focus on identifying and characterizing the specific genes and enzymes involved in the later, more specialized steps of its biosynthesis within plants of the Crotalaria genus. researchgate.netresearchgate.net This could involve techniques such as gene silencing or overexpression studies to pinpoint the functional roles of candidate genes. A thorough understanding of its biosynthetic pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering approaches for enhanced production of this compound or novel derivatives.

Development of Novel Synthetic Routes for Complex Analogues

The chemical synthesis of complex natural products like this compound presents a significant challenge to organic chemists. numberanalytics.com While some synthetic routes may exist, the development of more efficient, scalable, and versatile methods is a key area for future investigation. beilstein-journals.org Researchers are expected to explore novel synthetic strategies, such as innovative catalytic systems and multicomponent reactions, to streamline the synthesis of the this compound core structure. ekb.egeurekalert.org A major focus will be on developing synthetic pathways that allow for the facile creation of a diverse range of analogues. beilstein-journals.org This will be instrumental in exploring the structure-activity relationships of this compound and identifying derivatives with potentially enhanced or novel biological activities. The ability to generate a library of complex analogues is crucial for advancing medicinal chemistry and drug discovery efforts centered around this scaffold. numberanalytics.com

Advanced Mechanistic Investigations at the Sub-cellular Level

Understanding how this compound interacts with biological systems at the subcellular level is paramount to elucidating its mechanism of action. Future research will necessitate the use of advanced imaging techniques and molecular biology tools to track the localization and interactions of this compound within cells. nih.govox.ac.uk Investigations may focus on identifying specific protein or nucleic acid targets, as has been explored for other compounds. Determining how this compound influences cellular processes such as autophagy, cell signaling pathways, and organelle function will provide a more complete picture of its biological effects. nih.gov These detailed mechanistic studies are essential for predicting both the therapeutic potential and any potential toxicity of this compound and its analogues.

Application of Omics Technologies (e.g., Metabolomics, Genomics) in this compound Research

The application of "omics" technologies promises to revolutionize the study of natural products like this compound. nih.gov These high-throughput analytical methods provide a global view of the molecular landscape of a biological system. nih.gov

Genomics: Can be employed to identify the genes and gene clusters responsible for this compound biosynthesis in Crotalaria species.

Transcriptomics: Will allow researchers to study how the expression of these genes is regulated under different conditions.

Proteomics: Can identify the specific proteins that are expressed during this compound production.

Metabolomics: Will enable the comprehensive analysis of the metabolic profile of this compound-producing plants, potentially uncovering novel intermediates and related compounds. frontiersin.org

By integrating these omics datasets, researchers can build a comprehensive model of how this compound is produced and regulated, offering new avenues for its study and application. mdpi.com

Computational Modeling and Simulation for Predictive Studies

Computational modeling and simulation are increasingly powerful tools in chemical and biological research. nih.gov In the context of this compound, these in silico approaches can be used to predict a wide range of properties and interactions. nih.gov Molecular docking simulations, for example, can predict how this compound and its analogues might bind to specific protein targets, helping to prioritize compounds for synthesis and biological testing. scienceboard.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound analogues with their biological activities. scienceboard.net Furthermore, computational models can be used to simulate the metabolic fate of this compound in biological systems and to predict potential drug-drug interactions. youtube.com These predictive studies can significantly accelerate the research and development process by focusing laboratory efforts on the most promising avenues. nih.gov

Q & A

How can I formulate a focused research question to investigate Crosemperine’s biochemical properties?

Methodological Answer: Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

- P: this compound’s molecular structure

- I: Exposure to specific enzymatic reactions

- C: Comparison with structurally analogous compounds

- O: Changes in binding affinity or catalytic activity .

Ensure the question avoids vague terms (e.g., “study effects”) and specifies measurable outcomes (e.g., “quantify inhibition rates using HPLC”). Refine the question iteratively with peer feedback .

Q. What experimental design principles are critical for initial studies of this compound’s stability?

Methodological Answer: Adopt a robust factorial design to isolate variables affecting stability (e.g., pH, temperature, solvent polarity). Include:

- Controls: Negative (solvent-only) and positive (known degradable compounds).

- Replication: Triplicate trials to assess reproducibility.

- Blinding: Randomize sample processing to minimize bias.

Document protocols in line with the Beilstein Journal of Organic Chemistry’s guidelines , including detailed synthesis steps and purity validation (e.g., NMR, mass spectrometry) .

Q. How should I conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer:

- Use Boolean search terms (e.g., “this compound AND pharmacokinetics NOT industrial”) across databases like PubMed and Scopus.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Map findings using a PRISMA flowchart to track screened/excluded studies.

- Highlight contradictions (e.g., conflicting solubility data) as opportunities for novel hypotheses .

Q. What ethical considerations apply when testing this compound in preclinical models?

Methodological Answer:

Q. How can I validate this compound’s bioactivity data across disparate assays?

Methodological Answer:

- Use orthogonal validation methods (e.g., ELISA + surface plasmon resonance).

- Apply Bland-Altman plots to assess agreement between techniques.

- Report confidence intervals and effect sizes to contextualize variability .

Advanced Research Questions

Q. How do I resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

Q. How can I optimize this compound’s synthesis protocol using statistical modeling?

Methodological Answer:

- Apply Design of Experiments (DOE) (e.g., response surface methodology) to maximize yield.

- Variables: Catalyst concentration, reaction time, temperature.

- Validate optimized protocols via scalability trials (mg → g scale) and purity assessments .

Q. What methodologies assess this compound’s cross-reactivity with off-target proteins?

Methodological Answer:

- Use high-throughput screening (e.g., affinity selection-mass spectrometry).

- Employ cryo-EM or X-ray crystallography to visualize binding pockets.

- Validate specificity via knockout cell lines (CRISPR-Cas9) for suspected targets .

Q. How do longitudinal studies address this compound’s long-term stability under environmental stressors?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.